N-(3-Methylbutan-2-yl)tetrahydro-2H-thiopyran-4-amine
Description
N-(3-Methylbutan-2-yl)tetrahydro-2H-thiopyran-4-amine is a secondary amine featuring a tetrahydro-2H-thiopyran (a sulfur-containing six-membered ring) substituted at the 4-position with a 3-methylbutan-2-yl group. Its synthesis typically involves nucleophilic substitution or reductive amination, as seen in related compounds (e.g., ). The 3-methylbutan-2-yl substituent introduces steric bulk, which may influence reactivity, solubility, and biological interactions compared to simpler analogs.
Properties
Molecular Formula |
C10H21NS |
|---|---|
Molecular Weight |
187.35 g/mol |
IUPAC Name |
N-(3-methylbutan-2-yl)thian-4-amine |
InChI |
InChI=1S/C10H21NS/c1-8(2)9(3)11-10-4-6-12-7-5-10/h8-11H,4-7H2,1-3H3 |
InChI Key |
IOXZHYDPORIZBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NC1CCSCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylbutan-2-yl)tetrahydro-2H-thiopyran-4-amine can be achieved through several synthetic routes. One common method involves the reaction of tetrahydrothiopyran with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and may be carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-Methylbutan-2-yl)tetrahydro-2H-thiopyran-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
N-(3-Methylbutan-2-yl)tetrahydro-2H-thiopyran-4-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving sulfur-containing heterocycles and their biological activities.
Industry: Used as an intermediate in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Methylbutan-2-yl)tetrahydro-2H-thiopyran-4-amine involves its interaction with specific molecular targets. The sulfur atom in the thiopyran ring can form interactions with various biological molecules, potentially affecting enzymatic activity and cellular processes. The amine group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological effects .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural differences and molecular properties between N-(3-Methylbutan-2-yl)tetrahydro-2H-thiopyran-4-amine and analogous compounds:
Key Observations :
- Steric Effects : The 3-methylbutan-2-yl group in the target compound provides moderate steric hindrance compared to the smaller methyl group in but less than the aromatic-substituted analog in .
- Synthetic Complexity : Compounds with aromatic or heterocyclic substituents (e.g., ) require multi-step syntheses, while simpler analogs (e.g., ) are more straightforward.
Key Observations :
Substituent Impact on Reactivity
- Electron-Donating Effects : Branched alkyl groups (e.g., 3-methylbutan-2-yl) may slightly increase electron density at the amine, affecting nucleophilicity in reactions like acylation or sulfonation compared to electron-withdrawing groups (e.g., trifluoromethyl in ).
- Steric Hindrance : Bulky substituents could hinder reactions at the amine center, necessitating optimized conditions (e.g., higher temperatures or catalysts) as seen in .
Biological Activity
N-(3-Methylbutan-2-yl)tetrahydro-2H-thiopyran-4-amine is a compound of significant interest in the fields of organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and related research findings.
Chemical Structure and Synthesis
The compound is characterized by a tetrahydrothiopyran ring with an amine functional group. Its synthesis can be achieved through various methods, typically involving the reaction of tetrahydrothiopyran with suitable amines under specific conditions, often requiring catalysts and inert atmospheres to prevent oxidation.
Common Synthetic Routes:
- Amine Reaction : Tetrahydrothiopyran reacts with an appropriate amine.
- Catalytic Conditions : The use of catalysts to enhance yield and purity.
- Purification : Techniques such as distillation and recrystallization are employed post-synthesis to achieve high purity levels.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in studies involving sulfur-containing heterocycles. The biological activity is attributed to its ability to interact with specific molecular targets, influencing enzymatic activities and cellular processes.
The mechanism through which this compound exerts its biological effects involves:
- Interaction with Biological Molecules : The sulfur atom in the thiopyran ring can form interactions with proteins and enzymes, potentially altering their activity.
- Hydrogen Bonding : The amine group can participate in hydrogen bonding, which is crucial for binding to biological targets.
Case Studies
- Antimicrobial Activity : Studies have shown that similar compounds exhibit antimicrobial properties. While specific data on this compound is limited, related thiopyran derivatives have demonstrated effectiveness against various bacterial strains.
- Anticancer Potential : Preliminary investigations suggest that compounds with similar structures may possess anticancer activities. Future studies are needed to explore this potential in detail for this compound.
- Neuroprotective Effects : Research into related sulfur-containing compounds indicates possible neuroprotective effects, suggesting that this compound could also be investigated for similar properties .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Structure Type | Notable Activities |
|---|---|---|
| Tetrahydrothiopyran | Simple thiopyran | Limited biological data |
| 4-Aminotetrahydropyran | Oxygen instead of sulfur | Antimicrobial properties reported |
| N-(3-Methylbutyl)-3,4-dihydro-2H-benzothiopyran | Related sulfur compound | Anticancer activity suggested |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
